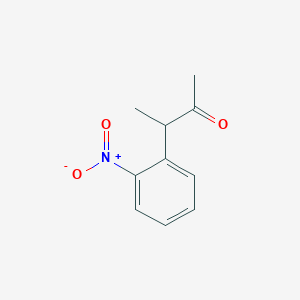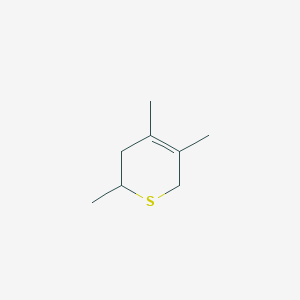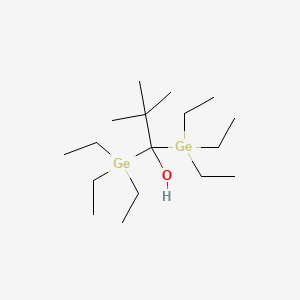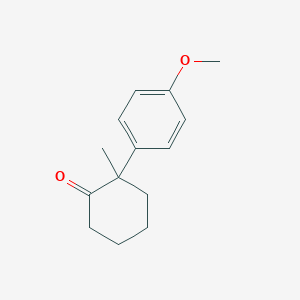
3-(2-Nitrophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. For example, the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as nitration, condensation, and purification to obtain the final product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenyl)butan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenyl)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also act as an electrophile, participating in reactions with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the butanone moiety.
4-(2-Nitrophenyl)but-3-en-2-one: Similar structure with an additional double bond.
Propiedades
Número CAS |
85355-52-8 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(8(2)12)9-5-3-4-6-10(9)11(13)14/h3-7H,1-2H3 |
Clave InChI |
FXOLJUQGXQXLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)




![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)



![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
